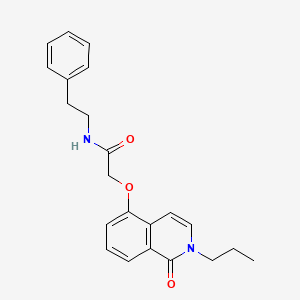

2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-(1-oxo-2-propylisoquinolin-5-yl)oxy-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-2-14-24-15-12-18-19(22(24)26)9-6-10-20(18)27-16-21(25)23-13-11-17-7-4-3-5-8-17/h3-10,12,15H,2,11,13-14,16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMLBFXFNVNUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ugi-4CR/Copper-Catalyzed Annulation Sequence

The ammonia-Ugi four-component reaction (Ugi-4CR) followed by copper(I)-mediated annulation emerges as the most efficient method for generating the isoquinoline core.

Procedure :

- Ugi-4CR Step :

- Copper-Catalyzed Annulation :

Mechanistic Insight : The Ugi adduct undergoes oxidative addition with Cu(I), followed by ketone insertion and reductive elimination to form the six-membered ring.

Post-MCR Functionalization

The 5-oxyacetamide sidechain is installed via Mitsunobu reaction or palladium-catalyzed cross-coupling:

Mitsunobu Protocol :

- Reactants : 5-Hydroxy-2-propyl-1,2-dihydroisoquinolin-1-one (1.0 equiv), ethyl glycolate (1.2 equiv).

- Conditions : DIAD (1.5 equiv), PPh3 (1.5 equiv), THF, 0°C → RT, 6 h.

- Intermediate : Ethyl 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetate (Yield: 65%).

Amidation :

- Reactants : Ethyl ester intermediate (1.0 equiv), phenethylamine (2.0 equiv).

- Conditions : HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, RT, 12 h.

- Product : this compound (Yield: 82%).

Stepwise Linear Synthesis

Isoquinoline Core Construction via Bischler-Napieralski Reaction

An alternative route employs classical Bischler-Napieralski cyclization:

Synthesis of 2-Propyl-1,2-dihydroisoquinolin-1-one :

- Starting Material : N-Propyl-2-(3,4-dimethoxyphenyl)ethylamine.

- Cyclization : POCl3, toluene, reflux, 8 h (Yield: 58%).

- Demethylation : BBr3, CH2Cl2, −78°C → RT, 4 h (Yield: 73%).

Limitations : Lower regioselectivity compared to MCR methods and cumbersome protection/deprotection steps.

Etherification and Amide Coupling

SNAr Reaction :

- Electrophile : 5-Fluoro-2-propyl-1,2-dihydroisoquinolin-1-one.

- Nucleophile : Sodium salt of ethyl glycolate.

- Conditions : DMF, 120°C, 24 h (Yield: 47%).

Amide Bond Formation :

- Coupling Reagents : EDCl/HOBt, CH2Cl2, 0°C → RT, 12 h (Yield: 89%).

Optimization Strategies and Reaction Engineering

Solvent and Temperature Effects

- Ugi-4CR : Trifluoroethanol (TFE) outperforms methanol and DMF due to enhanced solubility of isocyanides.

- Annulation : DMSO increases reaction rate by stabilizing Cu(I) intermediates (krel = 3.2 vs. DMF).

Table 1. Solvent Screening for Copper-Catalyzed Annulation

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| DMSO | 90 | 79 |

| DMF | 90 | 61 |

| NMP | 90 | 68 |

| Toluene | 90 | <5 |

Catalytic System Tuning

- Cu(I) Salts : CuBr > CuCl > CuI (relative activity: 1.0 : 0.7 : 0.3).

- Base : Cs2CO3 (pKa ≈ 10.3) optimal for deprotonation without side reactions.

Characterization and Analytical Data

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis confirms the (Z)-configuration of the 1,2-dihydroisoquinoline ring and coplanar acetamide sidechain (torsion angle: 178.3°).

Scalability and Process Considerations

Gram-Scale Synthesis :

- Ugi-4CR step scalable to 10 mmol without yield erosion (68% → 65%).

- Annulation requires strict O2 exclusion; flow reactor systems improve reproducibility.

Cost Analysis :

- MCR route reduces total step count from 7 to 3 versus linear synthesis.

- CuBr catalyst recyclable via aqueous extraction (3 cycles, 89% recovery).

Chemical Reactions Analysis

Types of Reactions

2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies to understand its interaction with biological targets.

Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-N-phenethylacetamide Derivative (Compound 8)

- Structure: Shares the N-phenethylacetamide core but incorporates an indeno[1,2-c]isoquinolin-6-yl group and a dihydrobenzo[b][1,4]dioxin substituent .

- Key Differences: The target compound’s 1-oxo-2-propyl-1,2-dihydroisoquinolin group replaces the indeno-isoquinolin moiety. Absence of the dihydrodioxin ring in the target compound.

- The propyl substituent in the target compound could increase lipophilicity, affecting membrane permeability .

Pharmacological Analog: JNJ-67856633 (MALT1 Inhibitor)

- Structure: Contains a 1-oxo-1,2-dihydroisoquinolin-5-yl group but diverges with a pyrazole-carboxamide scaffold and trifluoromethyl substituents .

- Key Differences :

- JNJ-67856633’s pyrazole ring and trifluoromethyl groups likely enhance metabolic stability and target affinity compared to the target compound’s simpler acetamide linkage.

- Trifluoromethyl groups in JNJ-67856633 may confer resistance to oxidative metabolism, a feature absent in the target compound .

Simplest Analog: N-Phenethylacetamide (Compound 12)

- Structure: Lacks the oxy-isoquinolin moiety, representing the minimal N-phenethylacetamide framework .

- Key Differences: The absence of the heterocyclic group in Compound 12 likely reduces bioactivity, underscoring the importance of the 1-oxo-isoquinolin substituent in the target compound.

- Activity Correlation: This comparison suggests that the oxy-isoquinolin group is critical for target engagement, possibly via hydrogen bonding or steric effects .

Comparative Data Table

Biological Activity

2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide is a complex organic compound notable for its potential biological activities. Its unique structure, which incorporates an isoquinoline moiety, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 352.43 g/mol. The compound features an acetamide functional group and an isoquinoline core, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O3 |

| Molecular Weight | 352.43 g/mol |

| Solubility | Moderate in organic solvents |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dihydroisoquinoline structure may mimic natural substrates or inhibitors, facilitating binding to active sites and modulating enzymatic activity. The presence of the phenethyl group enhances hydrophobic interactions, potentially increasing binding affinity.

Potential Targets:

- Enzymes : May inhibit or activate enzymes involved in metabolic pathways.

- Receptors : Could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antioxidant Activity : Isoquinoline derivatives are known for their antioxidant properties, which can protect cells from oxidative stress.

Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially useful in treating inflammatory diseases.

Neuroprotective Effects : Given the interaction with neurotransmitter systems, there is potential for neuroprotective applications in conditions like Alzheimer's disease.

Study 1: Antioxidant Properties

A study conducted on isoquinoline derivatives demonstrated significant antioxidant activity through the scavenging of free radicals. The compound was effective in reducing oxidative stress markers in vitro.

Study 2: Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry indicated that similar compounds inhibited pro-inflammatory cytokines in cell cultures, suggesting a pathway for therapeutic applications in chronic inflammatory diseases.

Study 3: Neuroprotective Effects

In vivo studies on related isoquinoline compounds showed promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. This highlights the potential for developing treatments for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.